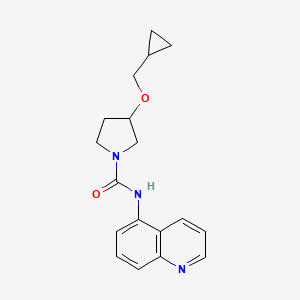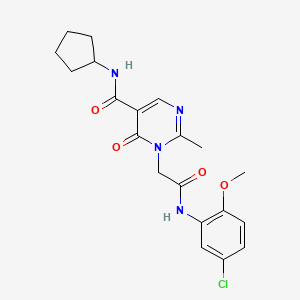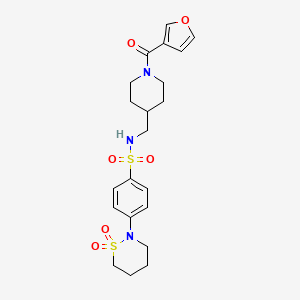![molecular formula C14H12N2O2S B2895466 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255782-84-3](/img/structure/B2895466.png)
3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are known for their potential as anti-PI3K agents, which makes them a fruitful target for cancer control .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves a series of steps from a readily available chloro intermediate . The titled compound was purified using flash column chromatography and separated as a light beige powder .Molecular Structure Analysis
The molecular structure of this compound is based on the thieno[2,3-d]pyrimidine skeleton, which is a tricyclic system . The compound maintains the common pharmacophoric features of several potent PI3K inhibitors .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as an anti-PI3K agent . It has shown good enzymatic inhibitory activity on PI3Kβ & PI3Kγ .Physical And Chemical Properties Analysis
The compound is a light beige powder with a melting point of 216–218 °C . Its 1H-NMR spectrum has been reported .Mecanismo De Acción
Target of Action
Thieno[3,2-d]pyrimidines have been reported to inhibit various targets such as the epidermal growth factor receptor (egfr) in egfr-driven diseases and the cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis .
Mode of Action
berghei .
Biochemical Pathways
For example, some thieno[3,2-d]pyrimidines have been shown to inhibit the activation of NF-κB and MAPK signaling pathways in macrophages .
Result of Action
Thieno[3,2-d]pyrimidines have been reported to possess cytotoxic activity on almost all cancer cell lines .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione for laboratory experiments include its relatively simple synthesis, its potential applications in various scientific fields, and its ability to inhibit the activity of several enzymes involved in metabolic pathways. Additionally, it has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which could make it useful for the development of drugs to treat neurological disorders.
The limitations of using this compound for laboratory experiments include its relatively low solubility in aqueous solutions and its potential toxicity. Additionally, due to its relatively recent discovery, there is still much to be learned about the compound, and further research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
The future directions for research into 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione include further studies into its mechanism of action, its potential use as an anticancer agent, and its potential use as an enzyme inhibitor for drug discovery. Additionally, further research into its potential toxicity and solubility in aqueous solutions is needed to ensure that it can be safely used in laboratory experiments. Finally, further studies into its potential applications in the treatment of neurological disorders should be conducted in order to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a relatively straightforward process. It begins with the reaction of 2,5-dimethylphenylthiophene-3-carboxaldehyde with pyrimidine-2,4-dione in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound, this compound. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature, and the resulting product can be purified by recrystallization.
Aplicaciones Científicas De Investigación
3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been studied for its potential applications in various scientific fields. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. This makes it a promising lead compound for the development of drugs to treat Alzheimer’s disease and other neurological disorders. In addition, this compound has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines in vitro. Finally, it has been studied as a potential enzyme inhibitor for use in drug discovery, as it has been shown to inhibit the activity of several enzymes involved in metabolic pathways.
Análisis Bioquímico
Biochemical Properties
It has been reported that thieno[3,2-d]pyrimidin-4-amines, a related class of compounds, can inhibit Mycobacterium tuberculosis bd oxidase . This suggests that 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione may interact with similar enzymes and proteins, affecting biochemical reactions.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
3-(2,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-8-3-4-9(2)11(7-8)16-13(17)12-10(5-6-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJORBKHZBORPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-chloropyridin-3-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B2895389.png)
![1-(4-ethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2895390.png)


![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2895393.png)


![2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2895398.png)
![5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid](/img/structure/B2895400.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2895401.png)
![N-[3-[2-(2-Chloroacetyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2895402.png)
![1-allyl-3-[(3-chloro-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2895404.png)